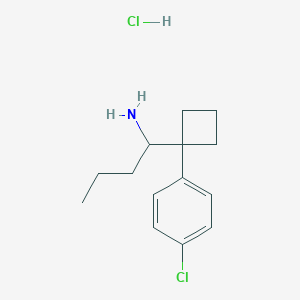

(N,N,3-tridemethyl) Sibutramine Hydrocholride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(N,N,3-tridemethyl) Sibutramine Hydrochloride is a chemical compound known for its role as an analogue of Sibutramine, a serotonin and noradrenaline reuptake inhibitor. This compound is primarily used in biochemical research, particularly in the study of neurotransmission and energy expenditure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (N,N,3-tridemethyl) Sibutramine Hydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The reaction typically involves the use of cyclobutylamine and 4-chlorobenzyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of (N,N,3-tridemethyl) Sibutramine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and yield .

Analyse Des Réactions Chimiques

Metabolic Demethylation Pathways

Sibutramine undergoes hepatic metabolism via cytochrome P450 (CYP3A4) to form active metabolites through sequential N-demethylation:

-

Desmethylsibutramine (M1) : First demethylation product.

-

Didesmethylsibutramine (M2) : Second demethylation product.

Further demethylation beyond M2 is not well-documented in clinical studies, but in vitro assays suggest tertiary metabolites (e.g., hydroxylated or conjugated forms) are pharmacologically inactive .

Key Reaction Data:

| Reaction Step | Enzyme Involved | Metabolite Potency (K<sub>i</sub>, nM) |

|---|---|---|

| Sibutramine → M1 | CYP3A4 | SERT: 298–2,800; NET: 350–5,451 |

| M1 → M2 | CYP3A4 | SERT: 15; NET: 20 |

| M2 → Hydroxylated/Conjugated | Phase II enzymes | Inactive (excreted renally) |

Synthetic Demethylation in Laboratory Settings

Patent KR20060019351A details synthetic routes for sibutramine derivatives. While tridemethyl variants are not explicitly synthesized, intermediates highlight reactivity patterns:

Example Reaction Sequence:

-

Formylation :

-

Hydrochloride Salt Formation :

NMR Data for Key Intermediates:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH<sub>3</sub> (dimethyl) | 1.058 | dd |

| Aromatic (4-chlorophenyl) | 7.386–7.638 | d |

| NH<sup>+</sup> (amine) | 10.771 | s |

Structural and Functional Implications

-

Steric Effects : Demethylation reduces steric hindrance, enhancing binding to monoamine transporters (e.g., SERT, NET) .

-

Chirality : (R)-enantiomers of metabolites exhibit stronger anorectic effects than (S)-enantiomers, suggesting stereoselective metabolism .

-

Stability : Demethylated metabolites (M1, M2) have longer half-lives (14–16 hours) compared to parent sibutramine (1 hour) .

Analytical Detection

Liquid chromatography-mass spectrometry (LC-MS) methods can resolve demethylated species:

Applications De Recherche Scientifique

Weight Management

Clinical Efficacy:

Sibutramine has been extensively studied for its effectiveness in promoting weight loss. Clinical trials have demonstrated that patients receiving sibutramine experience significant reductions in body weight, body mass index (BMI), and waist circumference compared to placebo groups. For instance, one study reported a mean weight loss of 6.8 kg in the sibutramine group versus 3.1 kg in the control group over six months . Another systematic review indicated that sibutramine leads to an average weight loss of approximately 4.45 kg over one year compared to placebo .

Long-term Outcomes:

While short-term efficacy is well-documented, long-term studies reveal that weight regain is common after discontinuation of the drug. A meta-analysis highlighted that while sibutramine aids in achieving clinically significant weight loss, patients often regain weight after stopping treatment .

Metabolic Health Improvements

Cardiovascular Risk Factors:

Sibutramine's impact on cardiovascular health has been a focal point in research. Weight loss associated with sibutramine usage has been linked to improvements in metabolic parameters such as serum lipids and glucose levels. For example, one study noted modest increases in high-density lipoprotein (HDL) cholesterol and small improvements in glycemic control among diabetic patients .

Safety Profile:

Despite its benefits, the compound is associated with increased heart rate and blood pressure, raising concerns regarding its cardiovascular safety profile. Reports indicate that patients using sibutramine had a higher incidence of cardiovascular events compared to those not on the drug . This necessitates careful monitoring of patients with pre-existing heart conditions.

Toxicological Studies

Renal Toxicity:

Research has also explored the toxicological effects of sibutramine, particularly concerning renal health. A study involving animal models showed that consumption of sibutramine-adulterated supplements led to kidney damage indicators such as increased creatinine and urea levels, suggesting potential nephrotoxicity . These findings underscore the importance of assessing the safety of dietary supplements containing sibutramine.

Teratogenic Effects:

Further investigations have indicated that sibutramine may exhibit teratogenic properties, as evidenced by studies showing adverse effects on embryonic development in animal models . Such findings highlight the need for caution when considering the use of this compound during pregnancy.

Case Studies and Reports

Several case studies provide insights into the clinical implications and safety concerns surrounding (N,N,3-tridemethyl) Sibutramine Hydrochloride:

- Cardiac Arrest Incident: A notable case involved a young woman who experienced cardiac arrest after using weight loss pills containing sibutramine purchased online. This incident emphasized the potential dangers associated with unsupervised use of sibutramine-containing products .

- Longitudinal Observations: Long-term follow-up studies have shown that while initial weight loss can be significant with sibutramine therapy, many patients ultimately experience weight regain . These observations are critical for understanding the sustainability of weight management strategies involving this compound.

Mécanisme D'action

The compound exerts its effects primarily by inhibiting the reuptake of serotonin and noradrenaline, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and can influence various physiological processes, including appetite regulation and energy expenditure. The molecular targets include serotonin and noradrenaline transporters, and the pathways involved are related to neurotransmitter release and reuptake .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sibutramine: A well-known serotonin and noradrenaline reuptake inhibitor used in the treatment of obesity.

Fluoxetine: Another serotonin reuptake inhibitor, commonly used as an antidepressant.

Venlafaxine: A serotonin and noradrenaline reuptake inhibitor used to treat depression and anxiety disorders.

Uniqueness

(N,N,3-tridemethyl) Sibutramine Hydrochloride is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its analogues. These differences can influence its efficacy and safety profile in various applications .

Activité Biologique

(N,N,3-tridemethyl) Sibutramine Hydrochloride, a derivative of sibutramine, is primarily recognized for its role as an anti-obesity agent. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and clinical findings.

Sibutramine and its metabolites, particularly (N,N,3-tridemethyl) Sibutramine Hydrochloride, function as serotonin-norepinephrine reuptake inhibitors (SNRIs) . They primarily inhibit the reuptake of norepinephrine (NE) and serotonin (5-HT), with a lesser effect on dopamine (DA). This mechanism leads to increased synaptic concentrations of these neurotransmitters, promoting satiety and reducing appetite. The rank order of reuptake inhibition potency is NE > 5-HT > DA .

Key Pharmacological Actions:

- Inhibition of Monoamine Reuptake :

Pharmacokinetics

Sibutramine is rapidly absorbed following oral administration, with at least 77% bioavailability . It undergoes extensive first-pass metabolism in the liver via the cytochrome P450 enzyme system, primarily CYP3A4. The major metabolites M1 and M2 exhibit longer half-lives compared to the parent compound, with elimination half-lives of approximately 14 and 16 hours , respectively .

Clinical Efficacy

Clinical studies have demonstrated that sibutramine significantly aids in weight loss when combined with lifestyle modifications. A randomized controlled trial involving obese patients showed:

- Weight Loss : Patients receiving sibutramine lost an average of 6.8 kg over six months compared to 3.1 kg in the control group (P < .001).

- Long-term Maintenance : Weight loss was maintained at twelve months with significant reductions in body mass index (BMI), body fat percentage, and waist circumference .

Safety and Adverse Effects

Despite its efficacy, sibutramine is associated with several adverse effects:

- Cardiovascular Risks : Increased blood pressure and heart rate were noted among users. In clinical trials, systolic and diastolic blood pressure increased significantly in patients treated with sibutramine .

- Serious Health Events : Cases of cardiac arrest linked to unauthorized use of sibutramine-containing products have been reported. A notable case involved a young woman who experienced cardiac arrest after using a weight loss pill containing sibutramine .

Data Summary

The following table summarizes key findings related to the biological activity of (N,N,3-tridemethyl) Sibutramine Hydrochloride:

| Parameter | Sibutramine | M1 Metabolite | M2 Metabolite |

|---|---|---|---|

| Potency (Ki for NE) | 5451 nM | 15 nM | 20 nM |

| Potency (Ki for 5-HT) | 298 nM | 20 nM | 15 nM |

| Half-life | 1.1 hours | 14 hours | 16 hours |

| Bioavailability | ≥77% | Not specified | Not specified |

| Average Weight Loss (6 months) | 6.8 kg | Not applicable | Not applicable |

Case Studies

- Weight Loss Study : A randomized controlled trial showed that patients on sibutramine achieved greater weight loss compared to those on placebo over a year-long study period.

- Adverse Event Report : A case study highlighted serious cardiovascular events associated with illicit use of sibutramine-containing products purchased online.

Propriétés

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN.ClH/c1-2-4-13(16)14(9-3-10-14)11-5-7-12(15)8-6-11;/h5-8,13H,2-4,9-10,16H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLYUKGOQRCANR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.